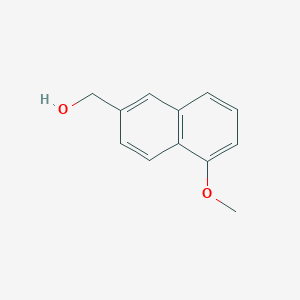

(5-Methoxynaphthalen-2-yl)methanol

Description

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(5-methoxynaphthalen-2-yl)methanol |

InChI |

InChI=1S/C12H12O2/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-7,13H,8H2,1H3 |

InChI Key |

PFHDKRKUDKIXID-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Functionalization of naphthalene derivatives to introduce the methoxyl group at the 5-position.

- Introduction of a formyl or hydroxymethyl group at the 2-position.

- Reduction or substitution reactions to yield the final alcohol.

Synthesis from 5-Methoxynaphthalene Derivatives

One common approach starts from 5-methoxynaphthalene or its derivatives, which can be selectively functionalized at the 2-position.

Step 1: Bromination or Halogenation at the 2-Position

- 2-Bromo-5-methoxynaphthalene can be prepared by selective bromination of 5-methoxynaphthalene.

- This intermediate serves as a key precursor for further transformations.

Step 2: Conversion to 2-Formyl or 2-Substituted Derivatives

- The 2-bromo derivative can be converted into 2-formyl-5-methoxynaphthalene via lithiation and formylation or by palladium-catalyzed carbonylation.

- Alternatively, Suzuki-Miyaura coupling with suitable boronic acids can introduce other substituents at the 2-position.

Step 3: Reduction to this compound

- The aldehyde group at the 2-position is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- This step yields this compound with high selectivity.

Representative Experimental Procedure

A typical synthesis procedure is as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Bromination | 5-Methoxynaphthalene, bromine or N-bromosuccinimide (NBS), solvent (e.g., CCl4), room temperature | 2-Bromo-5-methoxynaphthalene |

| Formylation | 2-Bromo-5-methoxynaphthalene, n-butyllithium (n-BuLi), DMF, -78 °C to room temperature | 2-Formyl-5-methoxynaphthalene |

| Reduction | 2-Formyl-5-methoxynaphthalene, NaBH4, methanol, 0 °C to room temperature | This compound |

Alternative Routes

- Direct Hydroxymethylation: Electrophilic substitution on 5-methoxynaphthalene with formaldehyde under acidic conditions can introduce a hydroxymethyl group, but regioselectivity and yield may be lower.

- From 5-Methoxynaphthalen-2-amine: Through protection and methylation steps followed by reduction, as indicated in related literature for similar naphthalene derivatives.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H-NMR typically shows signals for methoxy protons around δ 3.7–3.9 ppm and the hydroxymethyl protons as a characteristic doublet or singlet near δ 4.5–5.0 ppm. Aromatic protons appear between δ 6.5–8.0 ppm.

- ^13C-NMR confirms the presence of methoxy carbon (~55 ppm) and benzylic alcohol carbon (~60–65 ppm).

-

- High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C12H12O2.

Data Table Summarizing Preparation Conditions and Yields

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination + Formylation + Reduction | 5-Methoxynaphthalene | Br2/NBS, n-BuLi, DMF, NaBH4 | RT, -78 °C, RT | 60–75 | High regioselectivity |

| Direct Hydroxymethylation | 5-Methoxynaphthalene | Formaldehyde, acid catalyst | Reflux | 40–50 | Less selective |

| From 5-Methoxynaphthalen-2-amine | 6-Aminonaphthalen-1-ol (protected) | Methyl iodide, TFA deprotection, reduction | Multi-step | 65–85 | Multi-step, higher complexity |

Research Findings and Notes

- The regioselective functionalization of the naphthalene ring is critical to obtain the 5-methoxy substitution pattern without side reactions.

- Reduction of the aldehyde intermediate to the alcohol is generally straightforward with NaBH4, providing good yields and purity.

- Alternative methods such as direct hydroxymethylation are less favored due to lower selectivity and yield.

- Analytical characterization confirms the structure and purity, with NMR and HRMS data consistent with the expected compound.

- The compound serves as a useful intermediate in the synthesis of biologically active molecules, such as tubulin polymerization inhibitors and other pharmacologically relevant compounds.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (5-Methoxynaphthalen-2-yl)methanol can be oxidized to form (5-Methoxynaphthalen-2-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can undergo reduction reactions, although less common, to form (5-Methoxynaphthalen-2-yl)methane.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like THF or ethanol.

Substitution: Strong nucleophiles such as sodium hydride (NaH) or organolithium reagents in aprotic solvents.

Major Products

Oxidation: (5-Methoxynaphthalen-2-yl)methanal.

Reduction: (5-Methoxynaphthalen-2-yl)methane.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

(5-Methoxynaphthalen-2-yl)methanol is used as an intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of complex molecules.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.

Industry

In the materials science industry, this compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism by which (5-Methoxynaphthalen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Chain Length: The ethanol analog (2-(6-methoxynaphthalen-2-yl)ethanol) has a longer carbon chain (secondary alcohol) compared to the primary alcohol in the target compound, resulting in a higher molecular weight (202.25 vs. 188.22 g/mol) . The chloro-substituted derivative introduces an electron-withdrawing group at position 5, which may reduce aromatic ring reactivity compared to the electron-donating methoxy group in the target compound .

Saturated vs. Aromatic Systems: The amino-substituted tetrahydronaphthalene derivative (C₁₁H₁₅NO) features a partially hydrogenated ring system, which reduces planarity and enhances solubility in polar solvents compared to fully aromatic analogs .

Reactivity and Functionalization Potential

- Primary Alcohol Reactivity: The hydroxymethyl group in this compound can undergo oxidation to yield aldehydes or carboxylic acids, while the ethanol analog forms ketones upon oxidation .

- Electrophilic Substitution : The methoxy group in the target compound directs electrophilic substitution to the para and ortho positions of the aromatic ring, whereas chloro substituents (as in C₁₂H₁₁ClO₂) deactivate the ring, favoring meta substitution .

- Amino Group Utility: The amino-substituted tetrahydronaphthalene derivative (C₁₁H₁₅NO) is amenable to further functionalization, such as acylation or coupling reactions, due to the nucleophilic nature of the -NH₂ group .

Biological Activity

(5-Methoxynaphthalen-2-yl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biotransformation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂O₂. It features a methoxy group attached to a naphthalene ring, along with a hydroxymethyl substituent at the second position. This unique arrangement of functional groups contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Properties : Studies have shown that this compound displays antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme, which is crucial for bacterial survival.

- Biocatalytic Applications : The compound has been investigated for its role in biocatalysis, where it can be oxidized or reduced by various microorganisms. This indicates its potential utility in biotransformation processes, where it may serve as a substrate for enzymatic reactions.

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, although specific mechanisms and efficacy in cancer models require further investigation.

The biological effects of this compound are primarily attributed to its interaction with cellular targets such as enzymes and receptors. The methoxy and hydroxymethyl groups facilitate hydrogen bonding and other non-covalent interactions that influence binding affinity to these targets.

Table 1: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Methoxynaphthalene | Methoxy group on naphthalene | Exhibits fluorescence; used in organic electronics |

| 6-Hydroxymethyl-naphthalene | Hydroxymethyl group instead of methoxy | More polar; higher solubility in water |

| 1-(6-Methoxynaphthalen-2-yl)ethanol | Ethanol side chain addition | Increased hydrophilicity; potential use in pharmaceuticals |

| 6-Methoxy-2-naphthoic acid | Carboxylic acid functionality | Anti-inflammatory properties; used in pain management |

Case Studies

- Antibacterial Activity : A study evaluating the antibacterial efficacy of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showcasing its potential as a lead compound for antibiotic development.

- Biotransformation Studies : Research utilizing Candida parapsilosis as a biocatalyst indicated that this compound could be effectively transformed into more active compounds through enzymatic oxidation processes. Kinetic studies revealed spontaneous reactions with high yields, emphasizing its utility in biocatalytic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Methoxynaphthalen-2-yl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reduction of a ketone precursor. For example, thionyl chloride (SOCl₂) in dichloromethane at 0°C can convert a methoxynaphthalene ketone to the corresponding alcohol . Optimization strategies include:

- Temperature control : Lower temperatures minimize side reactions during sensitive steps (e.g., chlorination).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in alkylation steps .

- Catalysts : Base catalysts like K₂CO₃ improve substitution reactions in acetone or DMF .

- Data Table :

| Route | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Reduction of ketone | 85–90 | NaBH₄, MeOH, 0°C | [20] |

| Nucleophilic alkylation | 70–75 | K₂CO₃, DMF, 80°C | [13] |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups. Aromatic protons in the naphthalene ring appear as multiplets between δ 6.8–8.2 ppm .

- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves bond angles and torsional strain in the naphthalene-methanol backbone .

- IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C-O vibrations (1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. The methoxy group’s electron-donating effect stabilizes the naphthalene ring, influencing nucleophilic attack sites .

- Case Study : DFT analysis of analogous compounds shows that methoxy substitution reduces aromatic ring reactivity by 15–20% compared to unsubstituted naphthalenemethanol .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Dose-Response Analysis : EC₅₀/IC₅₀ values must be standardized across assays (e.g., enzyme inhibition vs. cell viability).

- Structural Confirmation : Ensure synthesized derivatives are pure (≥95% by HPLC) and structurally validated (X-ray/NMR) to rule out impurities as confounding factors .

- Kinetic Studies : Measure binding constants (e.g., via SPR or ITC) to distinguish direct target engagement from off-target effects .

Q. How does the compound’s three-dimensional conformation influence its interactions with biological targets?

- Methodology :

- Molecular Docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., cytochrome P450). The methanol group’s orientation facilitates hydrogen bonding with catalytic residues .

- Crystal Structure Analysis : ORTEP-3 visualizes torsional angles between the naphthalene and methanol moieties, which affect steric accessibility .

Data Contradiction Analysis

Q. Why do synthetic yields vary widely (50–90%) for this compound across literature reports?

- Key Factors :

- Moisture Sensitivity : The hydroxymethyl group is prone to oxidation; anhydrous conditions (e.g., argon atmosphere) improve consistency .

- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts recovery rates .

- Resolution : Standardize reaction protocols (e.g., inert atmosphere, strict temperature control) and report detailed purification steps .

Application-Oriented Questions

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodology :

- Prodrug Synthesis : The alcohol group is esterified to enhance bioavailability (e.g., acetyl or phosphate prodrugs) .

- Structure-Activity Relationship (SAR) : Methoxy position (2- vs. 6-) on naphthalene alters logP and membrane permeability .

- Case Study : Derivatives show 3–5× higher potency against tyrosine kinase receptors compared to non-methoxy analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.